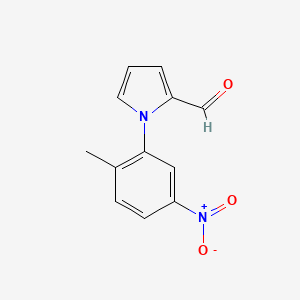
1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole derivatives This compound is characterized by the presence of a nitro group at the 5-position and a methyl group at the 2-position of the phenyl ring, along with a formyl group attached to the pyrrole ring
Wissenschaftliche Forschungsanwendungen
Molecular Magnetism : A study by Giannopoulos et al. (2014) discusses the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, in creating a {Mn(III)25} barrel-like cluster that exhibits single-molecule magnetic behavior.
Electron Paramagnetic Resonance (EPR) Studies : Research by He et al. (1999) investigated a series of new 1-methyl-2-substituted-5-pyrrolylcarbonyl fluorinated nitroxides using EPR, which are generated from similar pyrrole carbaldehydes.
Electrochromic Materials : A study by Variş et al. (2006) focused on the synthesis of a mixture of isomers of 1-(4-nitrophenyl)-1H-pyrrole, used in producing soluble polymers for electrochromic devices.
Synthesis of Pyrrol-2(5H)-ones : Niknam and Mojikhalifeh (2014) synthesized various 1,5-diaryl-3-(arylamino)-1H-pyrrol-2(5H)-ones using a green, solvent-free method, where similar pyrrole carbaldehydes can be utilized.
Organometallic Chemistry : Denat et al. (1992) explored the synthesis of new group 14 5-metallated pyrrole-2-carbaldehydes, showcasing the use of pyrrole carbaldehydes in organometallic synthesis.
Pyrrolo[1,2-a]indoles Synthesis : Kametani et al. (1976) conducted research on the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles, demonstrating the versatility of pyrrole carbaldehydes in synthesizing complex heterocyclic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde typically involves the following steps:
Nitration: The starting material, 2-methylphenyl, undergoes nitration to introduce the nitro group at the 5-position.
Pyrrole Formation: The nitrated compound is then subjected to a cyclization reaction with an appropriate reagent to form the pyrrole ring.
Formylation: Finally, the formyl group is introduced at the 2-position of the pyrrole ring through a formylation reaction, often using Vilsmeier-Haack conditions.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Methyl-5-nitrophenyl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Eigenschaften
IUPAC Name |
1-(2-methyl-5-nitrophenyl)pyrrole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-9-4-5-10(14(16)17)7-12(9)13-6-2-3-11(13)8-15/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQLKHBMJCLBYDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-{[(4-Methylphenyl)amino]methyl}phenol](/img/structure/B1273938.png)
![1-(4-Bromophenyl)-3-[4-(diethoxymethyl)phenyl]-2-propen-1-one](/img/structure/B1273941.png)
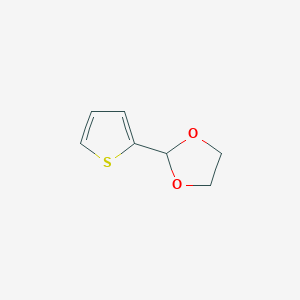
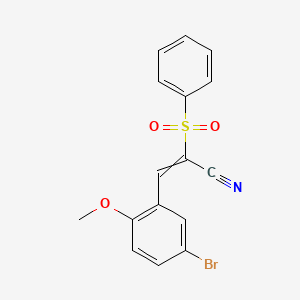
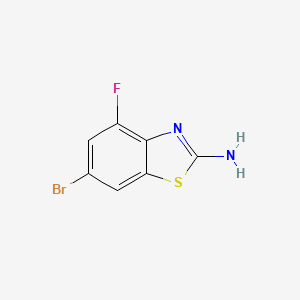

![2-{[(1-Phenylethyl)amino]methyl}phenol](/img/structure/B1273953.png)
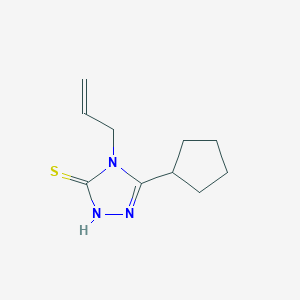
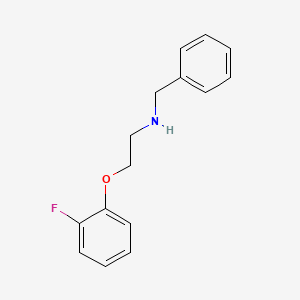

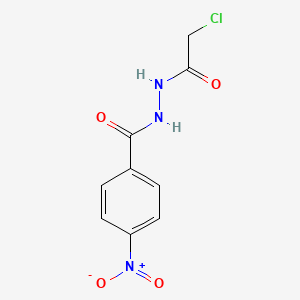
![3-[3,5-bis(trifluoromethyl)phenyl]benzenesulfonyl Chloride](/img/structure/B1273967.png)
![5-[1-(2,3-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1273971.png)

